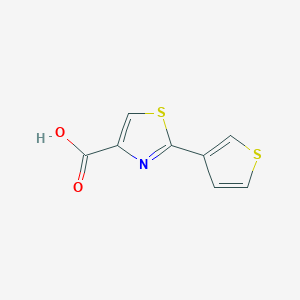

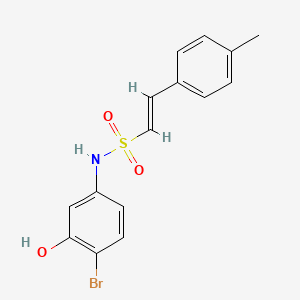

(E)-N-(4-溴-3-羟基苯基)-2-(4-甲基苯基)乙烯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(E)-N-(4-Bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide" is a member of the sulfonamide family, which is known for its wide range of biological activities. Sulfonamides are often used as inhibitors for various enzymes and have applications in medicinal chemistry due to their potential therapeutic properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. In the context of the provided papers, similar synthetic strategies are employed. For instance, paper describes the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide by reacting 4-chlorobenzenesulfonyl chloride with different dimethyl substituted phenyl amines. Similarly, paper outlines the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides by reacting 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline to obtain an intermediate, which is then reacted with different electrophiles to yield the target compounds.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry. Paper details the structural determination of synthesized compounds using NMR (1H & 13C) and mass spectroscopy, as well as single-crystal X-ray diffraction techniques. These methods provide insights into the molecular conformation and the electronic environment of the atoms within the molecule.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The papers do not provide specific reactions for "(E)-N-(4-Bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide," but they do discuss the reactivity of similar sulfonamide compounds. For example, the synthesized compounds in paper were reacted with electrophiles such as ethyl bromide/benzyl chloride to yield the final products.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their biological activity and drug-likeness. Paper evaluates the drug likeness properties of the synthesized compounds, including their absorption, distribution, metabolism, excretion (ADME), and ability to cross the blood-brain barrier (BBB). These properties are predicted at a theoretical level and are essential for the potential application of these compounds as drugs.

Biological Activity

The biological activity of sulfonamide derivatives is a key aspect of their analysis. Papers , , , and all discuss the evaluation of their synthesized compounds for various biological activities. For instance, paper reports high-affinity inhibition of kynurenine 3-hydroxylase by their compounds, which has implications in the pathophysiological role of the kynurenine pathway after neuronal injury. Paper assesses the anticholinesterase and antioxidant activities of their compounds, while paper evaluates the acetylcholinesterase and α-glucosidase inhibitory potential of their synthesized sulfonamides.

科学研究应用

光动力疗法应用

由Pişkin、Canpolat和Öztürk(2020)进行的研究合成了具有显著潜力用于癌症光动力疗法的新化合物。他们对锌酞菁衍生物的研究表明,这些衍生物与所讨论的化合物具有相似的合成支架,具有良好的荧光性能、高单线态氧量子产率和适当的光降解量子产率,使它们适用于癌症治疗中的II型光敏剂(Pişkin,Canpolat和Öztürk,2020)。

抗癌和抗微生物应用

另一个应用领域涉及设计和合成衍生物以用于潜在的抗癌和抗微生物活性。Reddy等人(2013)合成了一系列对多种癌细胞系具有强烈细胞毒性的(E)-N-芳基-2-芳基乙烯磺酰胺,包括耐药株。这项研究突显了磺酰胺衍生物在癌症治疗中的治疗潜力(Reddy et al., 2013)。

合成方法改进

张德军(2006)的研究改进了类似磺酰胺化合物的合成过程,提高了总产率和效率。这表明这类化合物在化学合成中的重要性以及它们在开发新材料和药物中的各种应用(Zhang De-jun, 2006)。

酶抑制研究

与“(E)-N-(4-溴-3-羟基苯基)-2-(4-甲基苯基)乙烯磺酰胺”结构相关的化合物已被评估其抑制特定酶的能力,这对于开发治疗各种疾病的药物至关重要。例如,Riaz(2020)对N-取代-(4-溴苯基)-4-乙氧基苯磺酰胺的研究评估了它们作为酶抑制剂的潜力,展示了磺酰胺衍生物的广泛生物应用(Riaz, 2020)。

属性

IUPAC Name |

(E)-N-(4-bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO3S/c1-11-2-4-12(5-3-11)8-9-21(19,20)17-13-6-7-14(16)15(18)10-13/h2-10,17-18H,1H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKUPKDJELOJPL-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=C(C=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC(=C(C=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide](/img/structure/B2549575.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2549577.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2549578.png)

![4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2549580.png)

![Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2549581.png)

![1-ethyl-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549582.png)

![N-[(3-Methoxy-6-methylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2549589.png)

![4-(2,5-dimethylthiophen-3-yl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-4-oxobutanamide](/img/structure/B2549590.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclohexanecarboxamide](/img/structure/B2549592.png)